3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid
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Overview
Description
3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid is an organic compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol This compound is characterized by the presence of an ethoxy group, a pyridin-3-ylmethoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with pyridin-3-ylmethanol in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The ethoxy group is introduced through an etherification reaction using ethyl iodide or a similar reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives .
Scientific Research Applications
3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione: Shares the pyridin-3-ylmethoxy group but differs in the core structure.
3-Hydroxybenzoic acid: Similar benzoic acid moiety but lacks the ethoxy and pyridin-3-ylmethoxy groups.
Uniqueness
3-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both the ethoxy and pyridin-3-ylmethoxy groups distinguishes it from other similar compounds and contributes to its versatility in research applications .
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
3-ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C15H15NO4/c1-2-19-13-7-3-6-12(15(17)18)14(13)20-10-11-5-4-8-16-9-11/h3-9H,2,10H2,1H3,(H,17,18) |
InChI Key |
OCMRDBXFRWMYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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